![molecular formula C14H19N5O2 B4882679 ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, or fungi. It may also have a neuroprotective effect by preventing the damage of neurons in the brain.
Biochemical and Physiological Effects:
Ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of fungi. It may also improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate in lab experiments is its potential to be used as a lead compound for the development of new drugs. It has also been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.
Future Directions
There are several future directions for the research of ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to optimize its structure to improve its potency and selectivity. It may also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases, may be explored.
In conclusion, ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its structure for therapeutic use.
Synthesis Methods
The synthesis of ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate involves the reaction of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-amine with ethyl 4-piperidinecarboxylate in the presence of a suitable solvent and reagents. The reaction is carried out under specific conditions to obtain the desired product.
Scientific Research Applications
Ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate has potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antifungal properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-21-14(20)11-4-6-18(7-5-11)12-8-10(2)17-19-9-15-16-13(12)19/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVWWLHJQCPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=NN3C2=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-4-carboxylate |
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